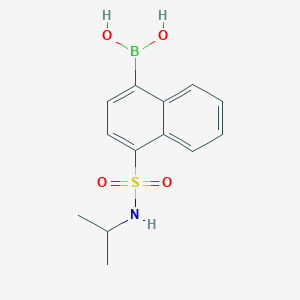

(4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid

Description

(4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid is a boronic acid derivative with a naphthalene core and an isopropylsulfamoyl group attached to the nitrogen atom

Properties

IUPAC Name |

[4-(propan-2-ylsulfamoyl)naphthalen-1-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO4S/c1-9(2)15-20(18,19)13-8-7-12(14(16)17)10-5-3-4-6-11(10)13/h3-9,15-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIPKVBVZZWPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid typically involves the following steps:

N-alkylation: The starting material, naphthalen-1-ylboronic acid, undergoes N-alkylation with isopropylamine to form the corresponding sulfamoyl derivative.

Boronate Formation: The resulting compound is then treated with a boronic acid derivative to introduce the boronic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: (4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.

Substitution: The naphthalene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Reduced Derivatives: Resulting from the reduction of the boronic acid group.

Substituted Naphthalenes: Produced through electrophilic substitution reactions.

Scientific Research Applications

Drug Development

The compound has been explored for its potential as an insulin secretagogue, particularly in the context of diabetes management. It acts as a GPR40 (free fatty acid receptor 1) agonist, which is crucial for glucose-dependent insulin secretion. Studies indicate that compounds with GPR40 activity can help mitigate postprandial hyperglycemia, making them promising candidates for diabetes therapeutics .

Biological Imaging

Recent research has highlighted the use of boronic acids in biological imaging applications. The ability of (4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid to form stable complexes with diols makes it suitable for developing fluorescent probes. These probes can be utilized in cellular imaging to track specific biomolecules within living cells, enhancing our understanding of cellular processes .

Anticancer Activity

The compound's structural features may contribute to anticancer properties. Boronic acids have been studied for their ability to inhibit proteasomes, which are critical for regulating protein degradation in cancer cells. By disrupting these pathways, this compound could potentially induce apoptosis in tumor cells, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities. The naphthalene core can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Boronic Acids: Other boronic acids with different substituents on the aromatic ring.

Naphthalene Derivatives: Compounds with various functional groups attached to the naphthalene core.

Uniqueness: (4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid is unique due to its combination of the boronic acid group and the isopropylsulfamoyl group, which provides distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Boronic acids are known to act as inhibitors for serine proteases and other enzymes. This compound has shown potential in inhibiting dipeptidyl peptidase IV (DPPIV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against resistant strains of bacteria, although specific data on its effectiveness is limited .

The compound's biochemical properties are essential for understanding its biological activity:

- Solubility : The solubility profile of this compound influences its bioavailability and efficacy in therapeutic applications.

- Stability : Studies have indicated that the compound maintains stability under physiological conditions, which is crucial for its potential therapeutic use.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Cancer Therapy : Due to its ability to inhibit DPPIV and potentially other enzymes involved in tumor progression, this compound is being explored as a candidate for cancer treatment .

- Antimicrobial Agents : Its structural properties suggest that it could be developed into new antibiotics targeting resistant bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, including this compound:

- In vitro Studies : Research has demonstrated that boronic acid derivatives can inhibit the growth of various bacterial strains. For instance, modifications to the boronic acid structure have led to compounds with minimum inhibitory concentrations (MIC) effective against methicillin-resistant Staphylococcus aureus (MRSA) .

- In vivo Efficacy : Animal model studies have shown that certain boronic acid derivatives exhibit significant antibacterial effects, reducing bacterial load in infected tissues .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.